4-Phenylpiperidine-4-carbonitrile

概要

説明

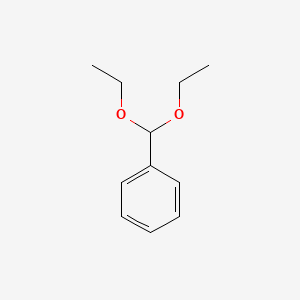

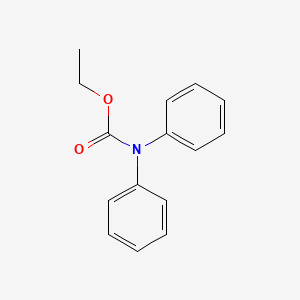

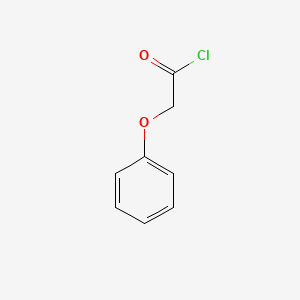

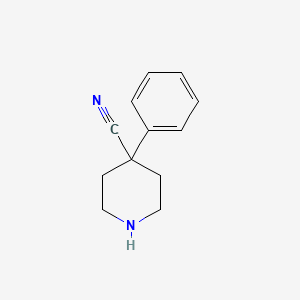

“4-Phenylpiperidine-4-carbonitrile” is a chemical compound that features a benzene ring bound to a piperidine ring . It has a molecular weight of 186.25 . This compound is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .

Molecular Structure Analysis

The molecular structure of “4-Phenylpiperidine-4-carbonitrile” is represented by the SMILES string 1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 . The InChI key for this compound is DMCVVFIWYIKAEJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions involving “4-Phenylpiperidine-4-carbonitrile” are not explicitly mentioned in the retrieved papers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Phenylpiperidine-4-carbonitrile” include a molecular weight of 186.25 and a molecular formula of C12H14N2 .

科学的研究の応用

Radioligand for σ1 Receptor Imaging

4-Phenylpiperidine-4-carbonitrile derivatives have been synthesized and evaluated as σ1 receptor ligands . These ligands exhibited low nanomolar affinity for σ1 receptors and extremely high subtype selectivity . One of the derivatives, [ (18) F]9, was prepared via nucleophilic (18) F (-) substitution of the corresponding tosylate precursor . Biodistribution studies in mice demonstrated high initial brain uptakes and high brain-to-blood ratios . This suggests that 4-Phenylpiperidine-4-carbonitrile and its derivatives could be used as a lead compound to develop suitable radiotracers for σ1 receptor imaging with positron emission tomography .

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . 4-Phenylpiperidine-4-carbonitrile could potentially be used in these reactions to synthesize various piperidine derivatives .

作用機序

Target of Action

4-Phenylpiperidine-4-carbonitrile is a derivative of 4-phenylpiperidine, which is the base structure for a variety of opioids . It is a precursor to the opioid analgesic drug pethidine (meperidine) . Therefore, its primary targets are likely to be opioid receptors, which play a crucial role in pain perception and relief.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-phenylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCVVFIWYIKAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193497 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylpiperidine-4-carbonitrile | |

CAS RN |

40481-13-8 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040481138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-phenylpiperidine-4-carbonitrile derivatives interact with the σ1 receptor, and what are the downstream effects?

A1: 4-Phenylpiperidine-4-carbonitrile derivatives demonstrate high affinity binding to the σ1 receptor, as evidenced by their nanomolar Ki values []. While the exact downstream effects following binding are not fully elucidated in the provided research, these compounds are suggested as potential positron emission tomography (PET) imaging agents. Successful PET imaging relies on the compound's ability to bind to the target receptor in vivo, allowing for the visualization and quantification of receptor density and distribution. This information is valuable for studying the role of σ1 receptors in both healthy and disease states.

Q2: What is the significance of the fluorine-18 labeling in the development of 4-phenylpiperidine-4-carbonitrile derivatives for σ1 receptor imaging?

A2: The research highlights the synthesis of [(18)F]9, a fluorine-18 labeled 4-phenylpiperidine-4-carbonitrile derivative []. This radiolabeling strategy is crucial for PET imaging. Fluorine-18 is a positron emitter with a relatively short half-life, making it suitable for imaging. Attaching fluorine-18 to the compound allows researchers to track its distribution in vivo using PET. The study demonstrated promising results with [(18)F]9, showing high initial brain uptake and significant blocking by known σ1 receptor ligands, indicating its potential as a PET radiotracer for imaging σ1 receptors.

Q3: How does the structure of 4-phenylpiperidine-4-carbonitrile derivatives influence their selectivity for the σ1 receptor over the σ2 receptor?

A3: The research emphasizes the remarkable selectivity of these compounds for the σ1 receptor over the σ2 receptor []. This selectivity is crucial for developing specific imaging agents. While the exact structural features contributing to this selectivity are not fully detailed, the research suggests that modifications to the 4-phenylpiperidine-4-carbonitrile scaffold can significantly impact receptor subtype selectivity. This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing compound design for specific receptor targeting.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。